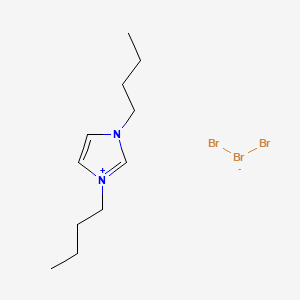
3-(Dichloromethyl)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dichloromethyl)furan is an organic compound with the molecular formula C5H4Cl2O It belongs to the class of furans, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dichloromethyl)furan can be achieved through several methods. One common approach involves the chlorination of furan derivatives. For instance, the chlorination of 3-methylfuran can yield this compound under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is carried out at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, safety measures are crucial due to the handling of chlorinating agents and the potential formation of hazardous byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Dichloromethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, yielding 3-methylfuran.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Furanones and carboxylic acids.
Reduction: 3-Methylfuran.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Dichloromethyl)furan has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(Dichloromethyl)furan involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo metabolic activation, forming reactive intermediates that can bind to nucleophilic sites in proteins and DNA. This binding can lead to the inhibition of enzyme activity or the induction of cellular responses, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(dichloromethyl)-2(5H)-furanone: Known for its potent mutagenic activity.
2,5-Dimethylfuran: Used as a biofuel and in the synthesis of pharmaceuticals.
2,5-Furandicarboxylic acid: A renewable chemical used in the production of bioplastics.
Uniqueness: 3-(Dichloromethyl)furan is unique due to its specific dichloromethyl substitution, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H4Cl2O |
|---|---|
Molekulargewicht |
150.99 g/mol |
IUPAC-Name |
3-(dichloromethyl)furan |
InChI |
InChI=1S/C5H4Cl2O/c6-5(7)4-1-2-8-3-4/h1-3,5H |
InChI-Schlüssel |
FQJBXOGHQZIEEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)





![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)

